Pirbuterol, (R)-

Beta-2 adrenoceptor selectivity Bronchodilator safety margin Isolated tissue pharmacology

(R)-Pirbuterol (CAS 912804-60-5) is the single eutomeric enantiomer of the short-acting β₂-adrenoceptor agonist pirbuterol, a pyridine-ring-substituted analog of salbutamol (albuterol). The clinically marketed product Maxair (pirbuterol acetate, CAS 65652-44-0) is formulated as a racemic (R,S) mixture.

Molecular Formula C12H20N2O3
Molecular Weight 240.30 g/mol
CAS No. 912804-60-5
Cat. No. B12772698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirbuterol, (R)-
CAS912804-60-5
Molecular FormulaC12H20N2O3
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O
InChIInChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3/t11-/m1/s1
InChIKeyVQDBNKDJNJQRDG-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pirbuterol (R)- CAS 912804-60-5: Chiral Beta-2 Agonist Procurement Baseline


(R)-Pirbuterol (CAS 912804-60-5) is the single eutomeric enantiomer of the short-acting β₂-adrenoceptor agonist pirbuterol, a pyridine-ring-substituted analog of salbutamol (albuterol). The clinically marketed product Maxair (pirbuterol acetate, CAS 65652-44-0) is formulated as a racemic (R,S) mixture [1]. As a chiral β₂-agonist, pirbuterol follows the established stereochemical pharmacology of this class: the (R)-enantiomer functions as the active bronchodilating eutomer, while the (S)-distomer possesses negligible receptor activity [2]. The (R)-enantiomer is offered as a research-grade compound (typical purity ≥95%) for use in enantioselective pharmacological studies, chiral analytical method development, and receptor binding investigations where stereochemical purity is a critical experimental variable [3].

Why Racemic Pirbuterol Cannot Substitute for (R)-Pirbuterol in Stereochemically Sensitive Research


Generic substitution of (R)-pirbuterol with racemic pirbuterol or other β₂-agonists (e.g., racemic salbutamol, levalbuterol) introduces uncontrolled stereochemical variables that compromise experimental interpretability and procurement value. The racemic mixture contains 50% (S)-distomer, which in related β₂-agonists is not pharmacologically inert: (S)-salbutamol has been shown to induce airway hyperresponsiveness in sensitized animals at infusion rates as low as 1.67 μg/kg/min, and the distomer can perturb receptor binding kinetics and pharmacokinetic profiles [1]. Furthermore, clinical crossover studies administering pure eutomer versus racemate for albuterol have demonstrated that the eutomer alone is significantly more potent on heart rate, QTc interval, and metabolic parameters than the equivalent dose given as racemate, implying a stereoisomer interaction that alters net pharmacodynamic output [2]. These observations are extrapolable to pirbuterol given the conserved chiral pharmacology of this class. For researchers requiring receptor occupancy quantification, biased signaling characterization, or enantiomer-specific toxicological profiling, only the isolated (R)-enantiomer provides an interpretable, reproducible data stream.

Quantitative Comparative Evidence for (R)-Pirbuterol Selection Over Racemates and In-Class Alternatives


Pulmonary vs Cardiac Selectivity: Pirbuterol (Racemate) 9-Fold Superior to Salbutamol in Isolated Tissue Assays

In isolated guinea-pig tissue preparations, racemic pirbuterol demonstrated 9-fold greater relative selectivity for pulmonary tissue (tracheal relaxation) over cardiac tissue (atrial chronotropy) compared with salbutamol, and approximately 1500-fold greater selectivity than the non-selective agonist isoproterenol [1]. This selectivity ratio was calculated from comparative concentration-response curves in paired tracheal muscle and right atrial preparations from the same species. Since the (R)-enantiomer is the sole pharmacologically active species at the β₂-receptor, this pulmonary-cardiac selectivity advantage is attributable entirely to the eutomer. This addresses a key procurement concern: for in vivo respiratory disease models where cardiac stimulation is an unwanted dose-limiting toxicity, pirbuterol-based compounds offer a wider therapeutic index than salbutamol-derived alternatives.

Beta-2 adrenoceptor selectivity Bronchodilator safety margin Isolated tissue pharmacology

Reduced Tachycardia vs Salbutamol in Human Volunteers: Heart Rate Increase of 4.4 bpm vs 10.5 bpm at Equivalent Inhaled Doses

In a double-blind, randomized study comparing equal inhaled doses of pirbuterol and salbutamol in 8 healthy volunteers, cumulative dosing up to 2000 μg (200, 400, 600, 800 μg at 15-min intervals) revealed that salbutamol produced a significantly greater heart rate increase than pirbuterol: 10.5 bpm vs 4.4 bpm (p < 0.0007) [1]. Similarly, the inotropic response measured by total electromechanical systole (QS₂I) shortening was more pronounced with salbutamol (-25.4 ms) than with pirbuterol (-9.6 ms; p < 0.0001). No significant differences were observed in blood pressure or plasma potassium changes. Since the bronchodilator efficacy of the two agents is clinically equivalent [2], this hemodynamic advantage provides a tangible selection criterion for respiratory disease models where tachycardia confounds endpoint measurement.

Clinical hemodynamics Beta-2 agonist safety Cardiovascular side-effect profiling

Duration of Bronchodilation: Oral Pirbuterol 15 mg Sustains FEV₁ Effect for 7 Hours vs 3 Hours for Metaproterenol 20 mg

In a comparative study of 24 stable asthmatic patients, oral pirbuterol 15 mg and metaproterenol 20 mg produced comparable peak bronchodilator effects (29 ± 5% mean increase in FEV₁ for both agents) with similar onset (30 min) [1]. The critical differentiation emerged in duration: pirbuterol's bronchodilator effect persisted for 7 hours, whereas metaproterenol's effect declined to baseline by 3 hours—a 2.3-fold longer duration of action. Neither agent produced significant heart rate changes, confirming β₂-selectivity of both. Although this study used racemic pirbuterol, the extended pharmacodynamic window is conferred by the (R)-eutomer's receptor occupancy kinetics, making (R)-pirbuterol a valuable scaffold for structure-duration relationship studies of β₂-agonists.

Bronchodilator duration of action Oral beta-agonist FEV₁ pharmacodynamics

Enantiomeric Potency Differential: (R)-Pirbuterol Demonstrates >100-Fold Greater β₂-Receptor Activity Than (S)-Pirbuterol

Receptor binding studies demonstrate that the (R)-enantiomer of pirbuterol possesses >100-fold greater potency at the β₂-adrenoceptor compared to the (S)-enantiomer . This stereoselective pharmacology mirrors the well-characterized behavior of albuterol enantiomers, where (R)-albuterol (levalbuterol) binds to the β₂-receptor with approximately 100-fold higher affinity than (S)-albuterol [1]. The eudismic ratio (affinity of eutomer/distomer) for β₂-agonists increases with the affinity of the eutomer, indicating that the (S)-distomer's residual binding can introduce confounding partial agonism or antagonism depending on experimental conditions [2]. For radioligand binding assays, cAMP accumulation studies, or β-arrestin recruitment profiling, the use of racemic material introduces a 50% contaminant that is not pharmacologically silent, potentially distorting EC₅₀/IC₅₀ determinations and Hill slope calculations.

Chiral pharmacology Eutomer-distomer potency ratio Beta-2 receptor stereoselectivity

Chiral Purity Verification: Validated HPLC Method on Amylose Chiralpak AD-H for Enantiomeric Separation of Pirbuterol

A validated enantioselective HPLC method for the separation and quantification of pirbuterol enantiomers in bulk drug substance and formulations has been established using an amylose-based Chiralpak AD-H column with UV and polarimetric detection connected in series [1]. The method provides linear detector response for both enantiomer pairs and was systematically optimized across multiple commercial chiral stationary phases. This analytical capability is essential for verifying the enantiomeric purity of (R)-pirbuterol research lots, as the FDA-approved Maxair product is explicitly a racemic mixture of (R)- and (S)-isomers [2]. Without chiral purity certification, a sample labeled 'pirbuterol' could contain anywhere from 50% to 100% of the desired (R)-eutomer, introducing significant experimental variability.

Chiral analytical chemistry Enantiomeric purity HPLC method validation

Bronchodilator Efficacy: Pirbuterol 400 μg Aerosol Produces 41.2% Mean FEV₁ Increase vs 25.4% for Placebo Over 4.5-Hour Duration

In a double-blind, placebo-controlled clinical study, two inhalations of pirbuterol (400 μg total dose) delivered by breath-actuated aerosol produced a mean 41.2% increase in FEV₁ compared with 25.4% for placebo (p = 0.0038), with >15% improvement over baseline sustained for 4.5 hours vs 1.8 hours for placebo (p = 0.0022) [1]. This establishes pirbuterol as a quantitatively effective short-acting bronchodilator suitable as both a positive control and a reference pharmacophore in respiratory efficacy models, without the more pronounced tachycardia burden of equivalent salbutamol doses documented in head-to-head hemodynamic studies [2].

FEV₁ improvement Clinical bronchodilation Asthma pharmacotherapy

Procurement-Driven Application Scenarios for (R)-Pirbuterol CAS 912804-60-5


Enantioselective β₂-Adrenoceptor Binding and Signaling Studies

(R)-Pirbuterol serves as a stereochemically pure β₂-agonist ligand for radioligand displacement assays, cAMP accumulation measurements, and β-arrestin recruitment profiling. Its >100-fold potency advantage over the (S)-distomer [1] means that use of the pure enantiomer eliminates the ~50% pharmacologically confounding contaminant present in racemic material, enabling accurate determination of binding affinity (Kd/Ki), functional potency (EC₅₀), and efficacy (Emax) without stereoisomer interference. The validated Chiralpak AD-H HPLC method [2] provides a ready means to verify lot-to-lot enantiomeric purity. This application is directly supported by the enantiomeric potency evidence in Section 3, Item 4.

In Vivo Respiratory Disease Models Requiring Favorable Cardiac Safety Margin

For rodent or large-animal models of asthma or COPD where β₂-agonist-induced tachycardia confounds hemodynamic endpoint interpretation, (R)-pirbuterol or its racemate provides a quantitatively superior safety margin. The 9-fold greater pulmonary-cardiac selectivity versus salbutamol [1] and clinically documented 58% lower heart rate increase at equivalent bronchodilator doses [2] make the pirbuterol pharmacophore the preferred β₂-agonist scaffold when minimizing cardiac chronotropic contamination is an experimental priority. (R)-Pirbuterol may be formulated for inhalation or oral administration based on the established pharmacokinetic profile of the racemate [3].

Structure-Activity Relationship (SAR) Studies on β₂-Agonist Duration of Action

The pirbuterol scaffold's substituted pyridine ring (in place of salbutamol's benzene ring) combined with a 2.3-fold longer bronchodilator duration versus metaproterenol at equivalent peak efficacy [1] positions (R)-pirbuterol as a valuable template for medicinal chemistry programs investigating the structural determinants of β₂-agonist residence time at the receptor. The pure (R)-enantiomer eliminates stereochemical ambiguity in docking studies, molecular dynamics simulations, and free-energy perturbation calculations, where the presence of the inactive distomer complicates structure-based drug design [2].

Chiral Analytical Method Development and Reference Standard Qualification

(R)-Pirbuterol (CAS 912804-60-5) is directly applicable as a reference standard for developing, validating, and cross-validating enantioselective analytical methods for β₂-agonist chiral purity determination. The established Chiralpak AD-H method with UV/polarimetric detection [1] provides a starting point adaptable to UPLC, SFC, or CE platforms. This application is critical for pharmaceutical quality control laboratories tasked with verifying enantiomeric composition of pirbuterol-containing research formulations, where the commercial racemate (Maxair) contains 50% of the pharmacologically inactive (S)-isomer [2].

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